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Compound of Interest

Compound Name:
4,4-Dimethyl-1-

(methylamino)pentan-3-ol

CAS No.: 1499592-67-4

Cat. No.: B2474088

Get Quote

Focus: 1-amino-4,4-dimethylpentan-3-ol vs. N-
Methylated Analogs
Executive Summary: The Steric-Electronic Interface
In the landscape of medicinal chemistry, 1-amino-4,4-dimethylpentan-3-ol represents a

privileged

-amino alcohol scaffold. Characterized by a bulky tert-butyl tail (4,4-dimethyl group), this
molecule serves as a critical mimic of the transition state in peptide bond hydrolysis, often
utilized in the design of aspartyl protease inhibitors (e.g., HIV protease, renin).

The differentiation between the Parent Primary Amine (1-amino) and its N-Methylated Analogs

(secondary/tertiary) is not merely a trivial substitution; it fundamentally alters the

pharmacophore's vector, lipophilicity (LogP), and metabolic liability.
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This guide dissects the technical divergence between these two species, providing validated

synthetic protocols and mechanistic insights for lead optimization.

Physicochemical Divergence: The Methyl Effect
The introduction of a methyl group to the primary amine nitrogen induces a "Methyl Effect,"

altering solvation energy and steric accessibility.
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Feature
Parent Compound

(Primary Amine)
N-Methyl Analog

(Secondary Amine)
Impact on Drug

Design

Structure
Defines H-bond donor

capacity.[1][2]

pKa (Est.) ~10.5 ~10.7 - 10.9

Secondary amines are

generally more basic

due to inductive

stabilization of the

cation, though

solvation penalizes

this slightly.

H-Bond Donors 2 1

Primary amines can

form bidentate

interactions;

Methylation disrupts

specific active site

bridges.

LogP (Lipophilicity) Baseline
+0.4 to +0.6

(Increase)

Methylation

desolvates the amine,

improving blood-brain

barrier (BBB)

penetration.

Rotatable Bonds Higher freedom
Restricted (

bond)

Methyl group

introduces steric

clash, potentially

locking the amine into

a bioactive

conformation.

Synthetic Architecture
To access these scaffolds, we employ a divergent synthetic strategy. The primary amine is

synthesized via a Nitro-Aldol (Henry) condensation followed by reduction. The methylamino

analog is accessed via reductive amination of the parent.
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Master Synthetic Workflow (Graphviz)
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Figure 1: Divergent synthesis of the parent amino alcohol and its N-methyl analog starting from

3,3-dimethylbutanal.

Detailed Experimental Protocols
Protocol A: Synthesis of Parent (1-amino-4,4-dimethylpentan-3-ol)
Mechanism: Nucleophilic attack of nitronate on the aldehyde, followed by global reduction.

Nitroaldol Condensation:

Reagents: 3,3-Dimethylbutanal (10 mmol), Nitromethane (15 mmol), TBAF (catalytic) or

NaOH (aq).

Procedure: Dissolve aldehyde in THF/Nitromethane (1:1). Add base at 0°C. Stir at RT for 4

hours.

Workup: Quench with sat.

. Extract with EtOAc.[3] The intermediate nitro-alcohol is often stable enough for the next
step without column chromatography.

Reduction (High Pressure Hydrogenation):

Reagents: Nitro-alcohol intermediate, 10% Pd/C (10 wt%), Methanol.

Procedure: Place in a Parr shaker or autoclave under 50 psi

gas for 12 hours.

Critical Note: If the nitro group is resistant due to steric bulk of the tert-butyl group, switch

to Raney Nickel or Lithium Aluminum Hydride (LAH) in dry ether (Reflux 4h).
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Purification: Filter catalyst through Celite. Acid-base extraction yields the pure primary

amine.

Protocol B: Synthesis of N-Methyl Analog
Mechanism: Formation of an iminium ion with formaldehyde, followed by in situ hydride

transfer.

Reagents: Parent amine (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Sodium

Cyanoborohydride (

, 1.5 eq), Acetic Acid (catalytic), Methanol.

Procedure:

Dissolve parent amine in MeOH.[3] Adjust pH to ~5-6 with acetic acid.

Add Formaldehyde. Stir 30 mins to form the hemiaminal/imine.

Add

portion-wise.[4] Stir 12h at RT.

Quench: Add 1N NaOH to quench excess hydride and neutralize the amine.

Isolation: Extract with DCM. The secondary amine is less polar than the primary parent;

separation on Silica (DCM:MeOH:NH4OH) is efficient.

Metabolic Fate & ADME Implications
The structural difference dictates the clearance pathway. The primary amine is a target for

oxidative deamination, while the methylamino analog undergoes N-dealkylation.

Metabolic Pathways Diagram (Graphviz)
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Figure 2: Differential metabolic clearance pathways. The parent is susceptible to MAO, while

the analog is cleared via CYP-mediated demethylation.

Stability Analysis
MAO Susceptibility: The parent compound, despite being a primary amine, has a bulky tert-

butyl group at the

-position. This steric bulk may reduce the rate of MAO oxidation compared to linear analogs
(e.g., leucinol), but it remains a liability.
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CYP450 Interaction: The N-methyl analog is a classic substrate for CYP2D6 (if a basic

center exists) or CYP3A4. The N-demethylation is often the rate-limiting step.

Phase II Conjugation: Both molecules possess a secondary alcohol (-OH). This site is prone

to Glucuronidation (UGT enzymes), increasing water solubility for renal excretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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